An In-depth Technical Guide to 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
An In-depth Technical Guide to 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
Abstract
This technical guide provides a comprehensive overview of 5-(5-chloro-2-thienyl)-3-methyl-5-oxovaleric acid, a γ-keto acid incorporating a substituted thiophene ring. While specific research on this exact molecule is limited, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a detailed profile. This guide covers the compound's physicochemical properties, proposes a robust synthetic route based on the Friedel-Crafts acylation, outlines a complete workflow for its analytical characterization, and explores its potential biological activities by drawing parallels with related thienyl ketone and γ-keto acid derivatives. The methodologies and insights herein are designed to equip researchers with the foundational knowledge required to synthesize, characterize, and investigate the therapeutic potential of this and similar molecules.
Compound Identification and Physicochemical Profile
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid is a specialty chemical intermediate. Its structure features a five-carbon valeric acid backbone, modified with a methyl group at the C3 position and a 5-chloro-2-thienyl ketone group at the C5 position. The presence of a chiral center at C3 means the compound can exist as a racemic mixture or as individual enantiomers. The combination of a carboxylic acid, a ketone, and a halogenated heterocyclic aromatic ring suggests a molecule with potential for diverse chemical transformations and biological interactions.
A structurally related compound, 5-(5-Chloro-2-thienyl)-5-oxovaleric acid, which lacks the C3-methyl group, has a reported molecular formula of C9H9ClO3S and a molecular weight of 232.69 g/mol [1]. The addition of a methyl group to this parent structure provides the target compound of this guide.
Table 1: Physicochemical Properties of 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
| Property | Value | Source / Method |
| IUPAC Name | 5-(5-chloro-2-thienyl)-3-methyl-5-oxopentanoic acid | Nomenclature |
| CAS Number | 845781-52-4 | ChemicalBook[2] |
| Molecular Formula | C10H11ClO3S | Calculated |
| Molecular Weight | 246.71 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | N/A |
| Solubility | Soluble in organic solvents like DCM, Ethyl Acetate, THF; sparingly soluble in water (Predicted) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Proposed Synthesis and Mechanistic Rationale
A robust and logical synthetic approach for γ-keto acids such as the title compound is the Friedel-Crafts acylation of an aromatic substrate with a suitable acid anhydride.[3][4] This electrophilic aromatic substitution is a cornerstone of organic synthesis for creating carbon-carbon bonds to an aromatic ring.[3]
Here, we propose the acylation of 2-chlorothiophene with 3-methylglutaric anhydride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Scheme: 2-Chlorothiophene + 3-Methylglutaric Anhydride --(AlCl₃)--> 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
Causality and Experimental Choices:
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Substrates: 2-chlorothiophene is the electron-rich aromatic component. The chlorine atom is a deactivating but ortho-, para-directing group. However, in thiophene, the substitution pattern is strongly directed to the C2 and C5 positions. As the C2 position is blocked by chlorine, the acylation is overwhelmingly directed to the C5 position. 3-Methylglutaric anhydride serves as the acylating agent, providing the five-carbon backbone of the final product.
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Catalyst: A strong Lewis acid like AlCl₃ is required to activate the anhydride. It coordinates with one of the carbonyl oxygens, creating a highly electrophilic acylium ion intermediate that is then attacked by the thiophene ring. A stoichiometric amount of the catalyst is often necessary as it complexes with both the anhydride and the final ketone product.[3]
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Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is ideal to prevent reaction with the catalyst and to dissolve the reactants.[4]
Step-by-Step Synthesis Protocol
-
Apparatus Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas produced). The entire apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.
-
Catalyst Suspension: The flask is charged with anhydrous aluminum chloride (1.2 equivalents) and dry dichloromethane under an inert atmosphere (e.g., Nitrogen or Argon).
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Reactant Addition: A solution of 3-methylglutaric anhydride (1.0 equivalent) in dry dichloromethane is added dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Thiophene Addition: After formation of the acylium ion complex, a solution of 2-chlorothiophene (1.0 equivalent) in dry dichloromethane is added dropwise, maintaining the temperature at 0 °C.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction is carefully quenched by pouring it over crushed ice and concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.
-
Extraction & Purification: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford the pure 5-(5-chloro-2-thienyl)-3-methyl-5-oxovaleric acid.
Analytical Characterization and Quality Control
Confirming the identity and purity of the synthesized compound is critical. A multi-technique approach ensures a self-validating system.
Spectroscopic Analysis
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¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the presence and connectivity of hydrogen atoms. Expected signals include:
-
A doublet for the methyl group (CH₃) protons.
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Multiplets for the diastereotopic methylene (CH₂) and methine (CH) protons of the valeric acid chain.
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Two doublets in the aromatic region corresponding to the two coupled protons on the thiophene ring.
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A broad singlet for the carboxylic acid (COOH) proton.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will identify all unique carbon atoms. Expected signals include carbons for the methyl, methylene, and methine groups, the carboxylic acid carbonyl, the ketone carbonyl, and the four distinct carbons of the 5-chlorothienyl ring.
-
FTIR (Fourier-Transform Infrared Spectroscopy): This identifies functional groups. Key expected absorbances include:
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A broad peak around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.
-
A sharp, strong peak around 1700-1720 cm⁻¹ for the C=O stretch of the carboxylic acid.
-
A sharp, strong peak around 1660-1680 cm⁻¹ for the C=O stretch of the aryl ketone.
-
-
MS (Mass Spectrometry): This confirms the molecular weight. The mass spectrum should show a molecular ion peak (M⁺) at m/z 246 and an M+2 peak at m/z 248 with an approximate 3:1 intensity ratio, which is characteristic of the presence of a single chlorine atom.
Chromatographic Analysis
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HPLC (High-Performance Liquid Chromatography): Using a suitable reversed-phase column (e.g., C18) and a mobile phase (e.g., acetonitrile/water with 0.1% formic acid), HPLC can be used to determine the purity of the final product. A single sharp peak would indicate a high degree of purity.
Potential Biological Activity and Applications
While no specific biological activities have been reported for 5-(5-chloro-2-thienyl)-3-methyl-5-oxovaleric acid, the structural motifs present—specifically the thienyl ketone and γ-keto acid moieties—are found in numerous compounds with significant pharmacological properties.
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Thiophene Derivatives: The thiophene ring is a well-known pharmacophore present in a wide array of therapeutic agents. Thiophene-containing molecules have demonstrated broad biological activities, including antimicrobial, anti-inflammatory, antiviral, and cytotoxic effects.[5] The incorporation of a halogen, such as chlorine, can often enhance the lipophilicity and metabolic stability of a drug candidate, potentially improving its activity.
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γ-Keto Acids and Lactones: γ-keto acids are valuable precursors in pharmaceutical synthesis.[6] They can be readily converted to chiral γ-lactones through asymmetric hydrogenation.[6][7] Chiral γ-lactones are key structural motifs found in many natural products and bioactive molecules.[6] Furthermore, α,β-unsaturated ketones, which can be derived from keto acids, have shown potent antitumor and antioxidant activities.[8]
Given these precedents, 5-(5-chloro-2-thienyl)-3-methyl-5-oxovaleric acid could serve as a valuable scaffold or intermediate for the development of novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammatory conditions. Its carboxylic acid handle provides a convenient point for derivatization to create esters, amides, or other functional groups to modulate its properties and explore structure-activity relationships (SAR).
Safety and Handling
No specific toxicity data is available for this compound. However, as with any laboratory chemical, it should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container.
General safety data sheets (SDS) for similar chemical classes recommend avoiding strong oxidizing agents.[9][10]
Conclusion and Future Directions
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid represents a molecule of interest for medicinal chemistry and drug discovery, despite the current lack of specific research. This guide has established its core physicochemical properties and proposed a reliable synthesis and characterization workflow based on fundamental chemical principles. The true potential of this compound lies in its utility as a building block. Future research should focus on the stereoselective synthesis of its enantiomers, derivatization of its carboxylic acid group, and subsequent screening of these new chemical entities in a range of biological assays to uncover potential therapeutic applications. The structural alerts within the molecule suggest that exploring its activity as an enzyme inhibitor or as a precursor to novel heterocyclic systems could be particularly fruitful avenues of investigation.
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